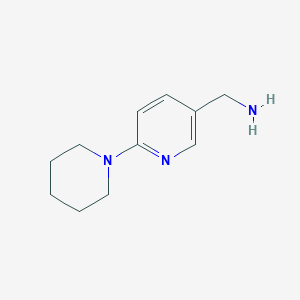

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine

Descripción general

Descripción

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol . This compound features a piperidine ring attached to a pyridine ring via a methanamine group. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine typically involves the reaction of 6-chloropyridin-3-ylmethanamine with piperidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions under mild conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Substitution: Various substituted amines or amides, depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it valuable in developing therapeutics aimed at specific receptors or enzymes. Notably, it has shown promise as a lead compound for new antimicrobial and anticancer agents:

- Antimicrobial Activity : In studies comparing various piperidine derivatives, (6-(Piperidin-1-yl)pyridin-3-yl)methanamine exhibited significant efficacy against Staphylococcus aureus and Escherichia coli, achieving complete bacterial death within eight hours at specific concentrations.

- Cancer Therapy : The compound's inhibitory effects on histone acetyltransferases (HATs), particularly p300/CBP, indicate its potential role in cancer treatment by modulating gene expression. The IC50 value for this activity was approximately 8.6 μM, suggesting moderate inhibitory capacity.

Organic Synthesis

As a versatile building block in organic synthesis, this compound is utilized to create complex chemical libraries for drug discovery. Its unique structure allows chemists to explore various synthetic pathways and develop new compounds with tailored properties .

Biological Studies

The compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is crucial for various biological experiments . Its role in biological systems extends to studying the interactions with enzymes and receptors that govern cellular processes.

Study on Antibacterial Efficacy

A comparative study highlighted the antibacterial properties of this compound against common pathogens. The study utilized various concentrations of the compound and documented complete bacterial death within eight hours against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibacterial agent.

Inhibitory Effects on Histone Acetyltransferases

Research into the inhibitory effects of this compound on histone acetyltransferases revealed significant findings relevant to cancer therapy. The moderate IC50 value suggests that further optimization could enhance its efficacy as a therapeutic agent targeting epigenetic modifications.

Mecanismo De Acción

The mechanism of action of (6-(Piperidin-1-yl)pyridin-3-yl)methanamine is not well-documented. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through its amine and pyridine groups. These interactions could modulate biological pathways, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

(6-(Piperidin-1-yl)pyridin-3-yl)boronic acid: Similar structure but with a boronic acid group instead of a methanamine group.

N-methyl-1-(pyridin-2-yl)methanamine: Similar structure but with a methyl group attached to the nitrogen atom.

Uniqueness

(6-(Piperidin-1-yl)pyridin-3-yl)methanamine is unique due to its specific combination of a piperidine ring and a pyridine ring connected via a methanamine group. This structure provides distinct chemical properties and reactivity, making it valuable for various research applications.

Actividad Biológica

The compound (6-(Piperidin-1-yl)pyridin-3-yl)methanamine, a derivative of piperidine and pyridine, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Research indicates that compounds containing piperidine and pyridine moieties often interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. For instance, studies have shown that derivatives featuring a similar structure can act as selective agonists for the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .

Antimycobacterial Activity

Recent studies have highlighted the potential of pyridine derivatives as antimycobacterial agents. For example, compounds structurally related to this compound have demonstrated significant inhibitory effects on Mycobacterium tuberculosis (M.tb) growth, indicating a promising avenue for tuberculosis treatment .

Table 1: Antimycobacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A (similar structure) | 0.06 | Highly active |

| Compound B | 0.40 | Moderately active |

| Compound C | 0.88 | Active |

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological properties. Research indicates that it may exhibit agonistic activity at the 5-HT1A receptor, which could lead to anxiolytic effects. In vitro studies have shown that certain analogs possess high affinity for 5-HT1A receptors with pKi values greater than 8, suggesting potential therapeutic applications in treating anxiety and depression .

Antioxidant Properties

Pyridine derivatives are recognized for their antioxidant capabilities. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Case Study 1: Antimycobacterial Efficacy

In a study examining various pyridine derivatives, one compound demonstrated an MIC of 0.06 µg/mL against M.tb, showcasing its potential as a lead compound for further development in tuberculosis therapy .

Case Study 2: Neuropharmacological Assessment

Another study focused on the agonistic properties at the 5-HT1A receptor revealed that certain derivatives had an EC50 value indicating potent activity in inhibiting cAMP production in neuronal cells, suggesting a mechanism for anxiolytic effects .

Propiedades

IUPAC Name |

(6-piperidin-1-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUKRLLNZGCLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588623 | |

| Record name | 1-[6-(Piperidin-1-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-06-2 | |

| Record name | 6-(1-Piperidinyl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[6-(Piperidin-1-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.